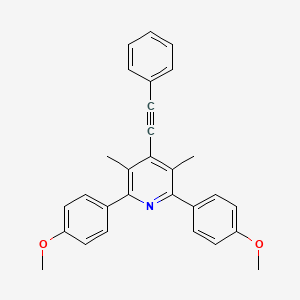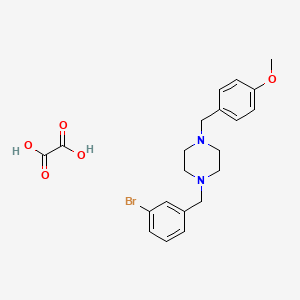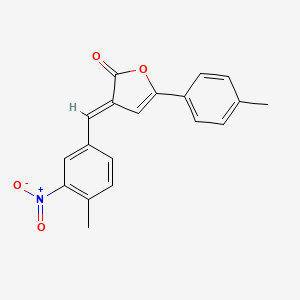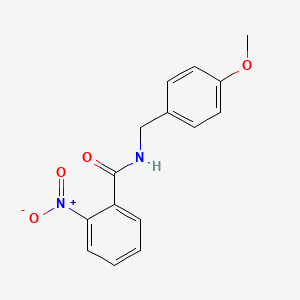
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, also known as DOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for metal ion detection in biological and environmental samples.
Mécanisme D'action
The mechanism of action of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion of interest. This complex formation results in a change in the fluorescence properties of this compound, which can be detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. These effects have been attributed to the ability of this compound to chelate metal ions, which can lead to the inhibition of metal-catalyzed oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. However, one of the limitations of using this compound is its potential toxicity towards cells and tissues, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione. One area of research is the development of new synthesis methods that can produce this compound in higher yields and purity. Another area of research is the exploration of new applications for this compound, such as its use in the detection of other analytes besides metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity towards cells and tissues.
Méthodes De Synthèse
The synthesis of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione involves several steps, including the reaction of 2,4-pentanedione with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to form the final product, this compound. This synthesis method has been optimized and refined over the years, resulting in high yields and purity of this compound.
Propriétés
IUPAC Name |
3-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-7(16)11(8(2)17)13-9-5-6-10(19-3)14(20-4)12(9)15(18)21-13/h5-6,11,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBQEQASKWPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=C(C(=C(C=C2)OC)OC)C(=O)O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)


![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)

![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)